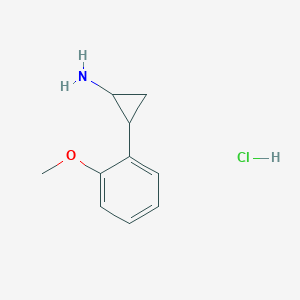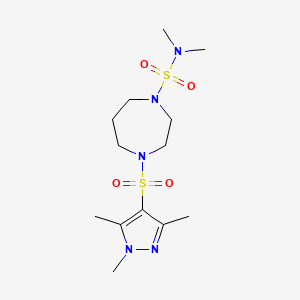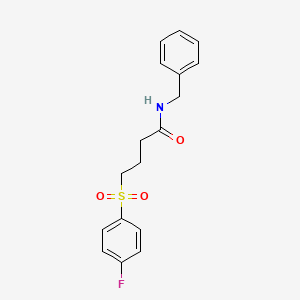![molecular formula C14H13F6N3O5 B2581675 Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate CAS No. 338394-10-8](/img/structure/B2581675.png)
Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate” is a complex organic compound. It contains a benzoyl group substituted with a 2,5-bis(2,2,2-trifluoroethoxy) group, and a hydrazinecarboxylate group .
Synthesis Analysis
The synthesis of this compound could involve the condensation of various aldehydes/acetophenones with 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide . The key intermediate, 2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide, can be obtained by the esterification product of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid .Molecular Structure Analysis
The molecular structure of this compound is complex due to the presence of multiple functional groups. The compound contains a benzoyl group substituted with a 2,5-bis(2,2,2-trifluoroethoxy) group, and a hydrazinecarboxylate group .Chemical Reactions Analysis
The compound can undergo various chemical reactions due to the presence of multiple functional groups. For instance, it can undergo condensation reactions with various aldehydes/acetophenones .Applications De Recherche Scientifique
Synthesis and Material Science
Peculiarities of Multicomponent Synthesis : The paper by Lega et al. (2016) discusses the synthesis of complex compounds through a three-component interaction, which can lead to the formation of stable salts or target compounds depending on the nature of the active methylene nitrile and arylcarbaldehyde. This process is relevant to the synthesis of compounds like Methyl 2-({[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino}methylene)-1-hydrazinecarboxylate (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016).
Formation of Supramolecular Structures : Wang et al. (2014) explored how hydrogen bonds and weak intermolecular interactions contribute to the assembly of individual molecules into larger architectures. This research provides insight into how compounds like this compound might form complex molecular structures (Wang, Hu, Wang, Liu, & Huang, 2014).
Synthesis of Hyperbranched Polyimides : The study by Tsegelskaya et al. (2017) focuses on the synthesis of hyperbranched polyimide, which is relevant to the application of similar compounds in material science, particularly in the development of polymers with specific properties (Tsegelskaya, Dutov, Serushkina, Semenova, & Kuznetsov, 2017).
Pharmaceutical Chemistry
Novel Synthesis and Biological Activity : The research by Badne et al. (2011) details the synthesis of novel compounds with potential biological activity. This indicates the broader applications of complex chemical synthesis in pharmaceutical research (Badne, Swamy, Bhosale, & Kuberkar, 2011).
Development of Antimicrobial Agents : Al-Azmi and Mahmoud (2020) synthesized and evaluated novel compounds as antimicrobial agents. This type of research is crucial for developing new pharmaceuticals to combat microbial resistance (Al-Azmi & Mahmoud, 2020).
Polymer Chemistry
Synthesis of Fluorinated Polyimides : Chung and Hsiao (2008) discuss the synthesis of fluorinated polyimides, an area of polymer chemistry that is relevant to the development of new materials with specific desired properties like low moisture absorption and low dielectric constants (Chung & Hsiao, 2008).
Preparation of Transparent Polyimide Film : The study by Fu Ju-sun (2010) is focused on the synthesis of a compound similar to this compound and its application in creating transparent polyimide films, highlighting its potential use in advanced material applications (Fu Ju-sun, 2010).
Propriétés
IUPAC Name |
methyl N-[(E)-[[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]amino]methylideneamino]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13F6N3O5/c1-26-12(25)23-22-7-21-11(24)9-4-8(27-5-13(15,16)17)2-3-10(9)28-6-14(18,19)20/h2-4,7H,5-6H2,1H3,(H,23,25)(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYCNQMDGUARDOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NN=CNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)N/N=C/NC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13F6N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-{[2-(4-fluorophenyl)ethyl]amino}butanoate](/img/structure/B2581593.png)

![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-fluorobenzoate](/img/structure/B2581598.png)


![[4,5-Diacetyloxy-6-[3,4-diacetyloxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxyoxan-2-yl]methyl acetate](/img/structure/B2581603.png)
![(5E)-3-(2-chlorophenyl)-5-[[4-(4-chlorophenyl)sulfanyl-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2581604.png)



![N~5~-(3-ethylphenyl)-3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2581610.png)

![1-[(2-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carbaldehyde](/img/structure/B2581614.png)
![3-(4-ethoxyphenyl)-1-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2581615.png)